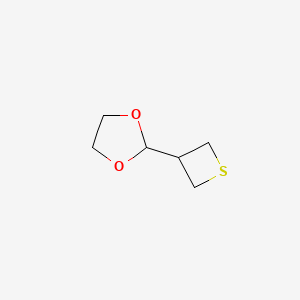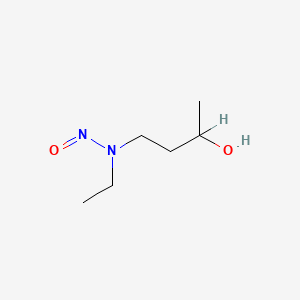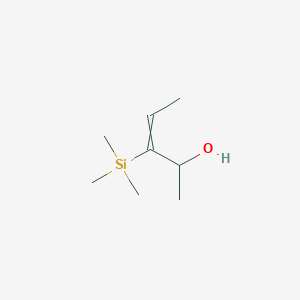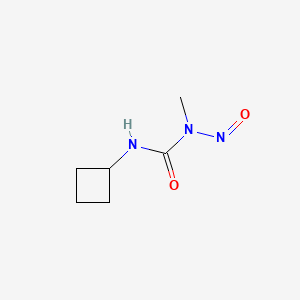
lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide is a chemical compound with the molecular formula C8H8LiNPS It is an organolithium compound that contains a benzazaphosphole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide typically involves the reaction of 1-methyl-2H-1,3-benzazaphosphole with an organolithium reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or pentane to facilitate the formation of the organolithium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as column chromatography, is common in industrial settings to achieve the desired quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The lithium atom can be substituted with other electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted benzazaphosphole compounds .
Wissenschaftliche Forschungsanwendungen
Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the lithium atom, which enhances the reactivity of the compound. The benzazaphosphole ring system also contributes to its unique reactivity and interaction with different molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium;1-methyl-2H-1,3-benzazaphosphole: Similar structure but lacks the ide group.
Lithium;1-methyl-2H-1,3-benzazaphosphol-2-oxide: Contains an oxide group instead of the ide group.
Lithium;1-methyl-2H-1,3-benzazaphosphol-2-thiol: Contains a thiol group instead of the ide group.
Uniqueness
Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide is unique due to its specific structural features and reactivity. The presence of the ide group and the lithium atom enhances its nucleophilic properties, making it a valuable reagent in organic synthesis. Its unique reactivity also allows for the formation of a wide range of derivatives, which can be used in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
84759-29-5 |
|---|---|
Molekularformel |
C8H7LiNP |
Molekulargewicht |
155.1 g/mol |
IUPAC-Name |
lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide |
InChI |
InChI=1S/C8H7NP.Li/c1-9-6-10-8-5-3-2-4-7(8)9;/h2-5H,1H3;/q-1;+1 |
InChI-Schlüssel |
GYODYOMPELPQIW-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CN1[C-]=PC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)











![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)

